molecular formula C15H13N3O3 B2909000 methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477865-63-7

methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2909000
CAS No.: 477865-63-7
M. Wt: 283.287
InChI Key: OQWXFOONBLSMCG-WQLSENKSSA-N
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Description

Methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate belongs to the class of dihydropyrrole derivatives, which are critical intermediates in synthesizing biologically active compounds and pigments . Its structure features a 4,5-dihydro-1H-pyrrole core substituted with a cyanoanilino group at position 4, a methyl ester at position 3, and a methyl group at position 2. These substituents influence its electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name

methyl 4-[(4-cyanophenyl)iminomethyl]-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-13(15(20)21-2)12(14(19)18-9)8-17-11-5-3-10(7-16)4-6-11/h3-6,8,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFGVEKLYZAKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)O)C=NC2=CC=C(C=C2)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 4-cyanoaniline with a suitable aldehyde or ketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols

Scientific Research Applications

Methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a common dihydropyrrole backbone with several derivatives, differing primarily in substituent groups. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (Target) 4-cyanoanilino (4), methyl (2), methyl ester (3) C₁₆H₁₃N₃O₃ 295.30 Electron-withdrawing cyano group enhances polarity
Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate 4-Cl-anilino (4), 4-Cl-phenyl (1), ethyl ester (2) C₂₁H₁₈Cl₂N₂O₃ 429.29 Chloro substituents increase hydrophobicity; crystal structure shows N–H···O hydrogen bonds
Methyl 4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate 4-Br-benzylidene (4), pyridinylmethyl (1) C₂₀H₁₇BrN₂O₃ 413.26 Bromine and pyridine enhance π-π stacking potential
Methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 2-furyl (4), 3-methoxyphenyl (1) C₁₉H₁₇NO₅ 339.34 Methoxy and furyl groups may improve solubility

Key Observations:

  • Hydrogen Bonding: Analogs like the 4-chloroanilino derivative exhibit intermolecular N–H···O bonds, forming dimeric structures . The cyano group in the target compound may engage in weaker C≡N···H interactions.
  • Aromatic Interactions: Bromobenzylidene and pyridinyl substituents (e.g., ) promote π-π stacking, whereas the furyl group () introduces heteroaromaticity, altering packing efficiency.

Crystallographic and Computational Tools

Structural characterization of analogs relies on tools such as:

  • SHELX Suite: Used for small-molecule refinement (e.g., ).
  • ORTEP-III/WinGX: Employed for visualizing anisotropic displacement ellipsoids and hydrogen bonding patterns .
  • Hydrogen Bond Analysis: Graph set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(10) rings in 4-chloroanilino derivatives .

Implications for Target Compound:

    Biological Activity

    Methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, with the CAS number 477865-63-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological properties, including anticancer activity, structure-activity relationships, and relevant case studies.

    The compound has a molecular formula of C15H13N3O3 and a molecular weight of approximately 283.28 g/mol. It is characterized by a pyrrole ring structure which is known for various biological activities.

    PropertyValue
    Molecular FormulaC15H13N3O3
    Molecular Weight283.28 g/mol
    CAS Number477865-63-7
    Purity90%

    Anticancer Activity

    Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various pyrrole derivatives and their evaluation against multiple cancer cell lines. Notably, some compounds demonstrated antiproliferative activity comparable to that of Paclitaxel, a well-known chemotherapeutic agent .

    The proposed mechanisms underlying the anticancer activity of this compound include:

    • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
    • Cell Cycle Arrest : Certain derivatives have been shown to affect cell cycle progression, leading to increased cell death in tumor cells .
    • Selectivity : The activity against cancer cells while sparing normal cells suggests a favorable therapeutic index .

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrrole derivatives. Variations in substituents on the pyrrole ring can significantly alter biological activity. For example, modifications at the 4-position with different aniline derivatives have been linked to enhanced anticancer effects .

    Case Studies

    Case Study 1: In Vitro Evaluation
    A series of experiments were conducted using MTT assays to assess the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation observed at higher concentrations.

    Case Study 2: Comparative Analysis
    In a comparative study involving multiple pyrrole derivatives, this compound was found to exhibit superior activity against certain cancer types compared to other analogs. This highlights its potential as a lead compound for further development .

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